PEG6 vs. PEG4 vs. PEG12 Spacer Length: Differential Impact on PROTAC Ternary Complex Formation Efficiency
In PROTAC development, linker length critically dictates the formation of a stable ternary complex between the E3 ligase and the target protein. DBCO-NHCO-PEG6-maleimide provides a PEG6 spacer that yields an end-to-end distance of approximately 2.2–2.5 nm, falling within the optimal range (2–3 nm) identified in systematic linker SAR studies for maximizing degradation efficiency [1]. In contrast, the shorter PEG4 variant (approx. 1.5–1.8 nm) often results in suboptimal proximity and reduced ubiquitination, while the longer PEG12 spacer (approx. 4.0–4.5 nm) can introduce excessive flexibility that decreases cooperative binding and lowers DC50 values [2].
| Evidence Dimension | Linker Spacer Length (end-to-end distance) |
|---|---|
| Target Compound Data | PEG6: approx. 2.2–2.5 nm |
| Comparator Or Baseline | PEG4: approx. 1.5–1.8 nm; PEG12: approx. 4.0–4.5 nm |
| Quantified Difference | PEG6 is within the empirically determined optimal 2–3 nm window for PROTAC ternary complex stabilization, whereas PEG4 is too short and PEG12 is too long. |
| Conditions | Inferred from systematic PROTAC linker structure–activity relationship (SAR) studies using PEG-based linkers. |
Why This Matters
Procurement of the PEG6 variant directly aligns with linker optimization data, increasing the probability of achieving potent protein degradation without iterative linker resynthesis.
- [1] Burslem GM, Crews CM. Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. 2020;181(1):102-114. View Source
- [2] Gadd MS, Testa A, Lucas X, et al. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat Chem Biol. 2017;13(5):514-521. View Source
